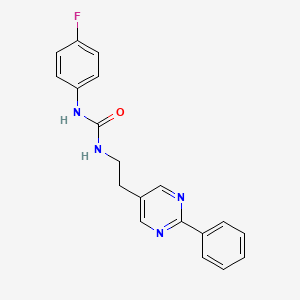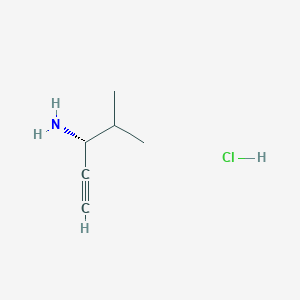![molecular formula C28H33N5O4 B2440357 N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243020-42-9](/img/structure/B2440357.png)
N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis
1,2,4-Triazoles have been found to exhibit a wide range of chemical reactions. They are often used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
1,2,4-Triazoles are known for their stability and reactivity. They are often used in the synthesis of other compounds due to their ability to participate in a wide range of chemical reactions .科学的研究の応用
Antiviral Applications
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which include the compound , have been synthesized as potential antiviral agents . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .
Antimicrobial Activities
These compounds have also been explored for their antimicrobial properties . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that some compounds exhibit antibacterial and/or antifungal activities .
Anticancer Applications
In view of their DNA intercalation activities as anticancer agents, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .
Energetic Materials
The insensitive properties of these compounds, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .
Antioxidant Potential
Triazole derivatives have been studied for their antioxidant potential . Antioxidants are important compounds which reduce or eliminate the free radicals and thus protect the cells against oxidative injury .
Antifungal Applications
The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections . Several literatures have pointed out the value of triazoles as antimicrobial agents .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4/c1-18(2)16-31-26(35)23-13-12-20(25(34)29-21-9-5-4-6-10-21)15-24(23)33-27(31)30-32(28(33)36)17-19-8-7-11-22(14-19)37-3/h7-8,11-15,18,21H,4-6,9-10,16-17H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWXJGHCJSXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

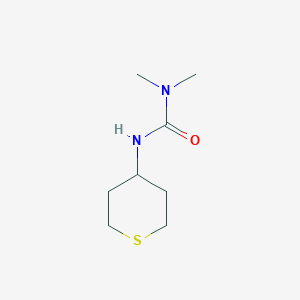
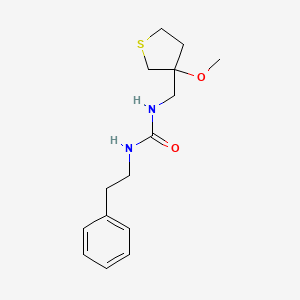
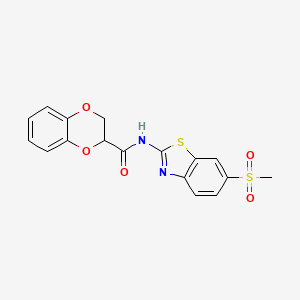
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)
![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)


![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)
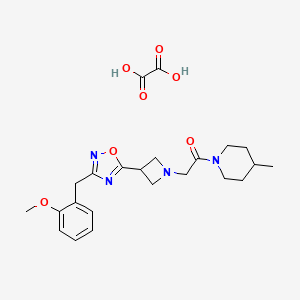
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)

![N-(2-furylmethyl)-4-{[4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2440293.png)
